4-Bromo-1,2-dinitrobenzene

Catalog No.
S661807
CAS No.
610-38-8
M.F
C6H3BrN2O4
M. Wt
247 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dinitrobenzene

CAS Number

610-38-8

Product Name

4-Bromo-1,2-dinitrobenzene

IUPAC Name

4-bromo-1,2-dinitrobenzene

Molecular Formula

C6H3BrN2O4

Molecular Weight

247 g/mol

InChI

InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H

InChI Key

XNXZZFQZGVFMAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]

Preparation of 2,4-Dinitrophenol

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Nucleophilic Aromatic Substitution

Analysis of N-terminal Amino Acids in Polypeptide Chains

4-Bromo-1,2-dinitrobenzene is an organobromine compound with the molecular formula C6H3BrN2O4C_6H_3BrN_2O_4. It features a bromine atom and two nitro groups attached to a benzene ring, specifically at the 1 and 2 positions relative to the bromine substituent. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical applications due to its reactivity and biological properties.

Typical of aromatic compounds. Notable reactions include:

  • Electrophilic Substitution: The presence of nitro groups enhances the electron-withdrawing character of the benzene ring, making it susceptible to further electrophilic substitutions.
  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic attack at the carbon bonded to bromine, leading to the formation of various substituted products.
  • Reduction Reactions: Under specific conditions, the nitro groups can be reduced to amines, altering the compound's properties significantly.

Research indicates that 4-Bromo-1,2-dinitrobenzene exhibits various biological activities, including:

  • Toxicity: It is harmful upon contact with skin and can cause irritation to eyes and respiratory systems. Prolonged exposure may lead to allergic reactions such as contact dermatitis and asthma-like symptoms .
  • Ecotoxicity: The compound is toxic to aquatic organisms, including species like rainbow trout and Daphnia magna, highlighting its potential environmental impact .

Several methods exist for synthesizing 4-Bromo-1,2-dinitrobenzene:

  • Nitration of Bromobenzene: Bromobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically yields a mixture of products that can be separated through recrystallization.
  • Bromination of Dinitrobenzene: Alternatively, dinitrobenzene can undergo bromination in the presence of a brominating agent under controlled conditions.

4-Bromo-1,2-dinitrobenzene finds applications in various fields:

  • Chemical Research: It serves as an intermediate in organic synthesis for producing dyes, pharmaceuticals, and other complex organic compounds.
  • Analytical Chemistry: The compound is utilized in analytical techniques for detecting nitro compounds due to its distinctive spectral properties.

Studies on 4-Bromo-1,2-dinitrobenzene have focused on its interactions with biological systems:

  • Cellular Interactions: Research has shown that this compound can induce cellular stress responses and may affect cellular signaling pathways involved in inflammation and immune responses.
  • Environmental Interactions: Its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological effects.

4-Bromo-1,2-dinitrobenzene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
1-Bromo-2,4-dinitrobenzeneBromine at C-1; nitro groups at C-2 and C-4Different substitution pattern affecting reactivity
4-NitroanilineAmino group at C-4; nitro group at C-3Exhibits different biological activity due to amino group
2,4-DinitrotolueneMethyl group at C-1; nitro groups at C-2 and C-4Used extensively as an explosive

The uniqueness of 4-Bromo-1,2-dinitrobenzene lies in its specific arrangement of bromine and nitro groups which significantly influences its chemical behavior and biological interactions compared to these similar compounds.

Melting Point and Phase Transition Behavior

4-Bromo-1,2-dinitrobenzene exhibits a melting point of 59.5°C for the stable crystalline form [1]. This value represents the transition from solid to liquid phase under standard atmospheric conditions. The compound crystallizes in a yellow crystalline structure, which is characteristic of polynitroaromatic compounds [2] [3]. The melting point indicates moderate thermal stability in the solid state, though this stability is compromised at temperatures approaching the melting point.

The phase transition behavior shows that the compound undergoes a distinct solid-to-liquid transformation at this temperature. The crystalline structure is maintained below this temperature, with the compound exhibiting typical solid-state properties including defined crystal lattice arrangements and limited molecular mobility [4].

Boiling Point and Volatility Characteristics

The boiling point of 4-Bromo-1,2-dinitrobenzene is 353.6 ± 22.0°C at 760 mmHg [1] [5]. This relatively high boiling point reflects strong intermolecular forces present in the compound, primarily due to the electron-withdrawing effects of both the bromine substituent and the two nitro groups.

The volatility characteristics indicate negligible vapor pressure under standard conditions [6] [7]. This low volatility is consistent with the high boiling point and suggests that evaporation losses during storage and handling would be minimal under normal temperature conditions. The compound exists predominantly in the solid phase at ambient temperatures, with vapor formation becoming significant only at elevated temperatures approaching the boiling point.

Solubility in Polar and Non-Polar Solvents

4-Bromo-1,2-dinitrobenzene demonstrates limited solubility in water, described as "sparingly soluble" or "partly miscible" [8] [9] [10]. This poor aqueous solubility is attributed to the predominantly hydrophobic nature of the aromatic ring system, despite the presence of polar nitro groups.

In polar organic solvents, the compound shows moderate solubility. It is moderately soluble in ethanol and methanol [11], indicating favorable interactions with protic polar solvents. The compound also demonstrates solubility in acetone and dichloromethane [12], suggesting compatibility with both polar aprotic and moderately polar organic solvents.

Regarding non-polar solvents, the compound exhibits variable solubility depending on the solvent polarity. The presence of electron-withdrawing nitro groups creates a dipolar character that favors dissolution in solvents of intermediate polarity rather than purely non-polar systems [13]. The solubility pattern follows the general principle that compounds with mixed polar and non-polar characteristics show optimal solubility in solvents of intermediate polarity.

Thermal Decomposition Pathways

4-Bromo-1,2-dinitrobenzene exhibits thermal instability at temperatures of 59°C and above [16]. This decomposition temperature coincides closely with the melting point, indicating that thermal decomposition may be initiated during the phase transition process.

The primary thermal decomposition pathway involves the cleavage of carbon-nitrogen bonds in the nitro groups, consistent with general patterns observed in dinitroaromatic compounds [17] [18]. The decomposition process typically proceeds through C-NO₂ bond homolysis, generating nitrogen dioxide radicals and leaving behind aromatic radical intermediates [19] [20].

Secondary decomposition reactions include the formation of various nitrogen oxides (NOₓ), carbon monoxide, carbon dioxide, and hydrogen halides as major gaseous products [6] [21]. The presence of the bromine substituent influences the decomposition pathway, potentially leading to the generation of hydrogen bromide and other brominated decomposition products [7].

The decomposition mechanism follows a radical pathway typical of nitroaromatic compounds, where initial bond fission in the nitro groups creates reactive intermediates that participate in subsequent fragmentation and oxidation reactions [22] [23]. The electron-withdrawing nature of both the nitro groups and bromine substituent creates a highly reactive system prone to rapid decomposition once initiated.

XLogP3

2.2

Other CAS

610-38-8

Wikipedia

NSC 10252

Dates

Last modified: 08-15-2023

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